molecular formula C19H38O2Sn B1660680 Tributyl(3,3-diethoxyprop-1-YN-1-YL)stannane CAS No. 81535-78-6

Tributyl(3,3-diethoxyprop-1-YN-1-YL)stannane

Cat. No.: B1660680
CAS No.: 81535-78-6
M. Wt: 417.2 g/mol
InChI Key: JBPGTOGEUMAPOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tributyl(3,3-diethoxyprop-1-YN-1-YL)stannane is an organotin compound with the molecular formula C19H38O2Sn. It is a liquid at room temperature and is known for its use in organic synthesis, particularly in reactions involving the formation of carbon-carbon bonds. This compound is characterized by the presence of a tin atom bonded to a propynyl group and three butyl groups, along with two ethoxy groups attached to the propynyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributyl(3,3-diethoxyprop-1-YN-1-YL)stannane can be synthesized through the reaction of 3,3-diethoxyprop-1-yne with tributyltin chloride. The reaction typically requires a base, such as sodium hydride, to deprotonate the alkyne and facilitate the nucleophilic attack on the tin center. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference.

Industrial Production Methods

On an industrial scale, the synthesis of this compound follows similar principles but may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Tributyl(3,3-diethoxyprop-1-YN-1-YL)stannane undergoes various types of chemical reactions, including:

    Substitution Reactions: The tin atom can be substituted by other nucleophiles, such as halides or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form tin oxides or other organotin oxides.

    Coupling Reactions: It is commonly used in palladium-catalyzed coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like halides (e.g., iodine, bromine) and alkoxides (e.g., sodium methoxide) are used under mild conditions.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are employed.

    Coupling Reactions: Palladium catalysts, such as palladium acetate, are used in the presence of bases like triethylamine.

Major Products Formed

    Substitution Reactions: Products include substituted organotin compounds.

    Oxidation Reactions: Products include tin oxides and other oxidized derivatives.

    Coupling Reactions: Products include various carbon-carbon bonded organic molecules.

Scientific Research Applications

Tributyl(3,3-diethoxyprop-1-YN-1-YL)stannane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.

    Biology: Organotin compounds, including this compound, are studied for their potential biological activity and toxicity.

    Medicine: Research is ongoing to explore the potential use of organotin compounds in medicinal chemistry, although their toxicity remains a concern.

    Industry: It is used in the production of various organic compounds and as a catalyst in polymerization reactions.

Mechanism of Action

The mechanism of action of tributyl(3,3-diethoxyprop-1-YN-1-YL)stannane involves the interaction of the tin atom with various molecular targets. In coupling reactions, the tin atom facilitates the transfer of the propynyl group to the palladium catalyst, enabling the formation of carbon-carbon bonds. The ethoxy groups stabilize the intermediate species, enhancing the efficiency of the reaction.

Comparison with Similar Compounds

Similar Compounds

    Tributylpropynylstannane: Similar in structure but lacks the ethoxy groups.

    Tributyl(1-propynyl)stannane: Another similar compound with slight variations in the propynyl group.

Uniqueness

Tributyl(3,3-diethoxyprop-1-YN-1-YL)stannane is unique due to the presence of ethoxy groups, which provide additional stability and reactivity in chemical reactions. This makes it particularly useful in specific synthetic applications where enhanced stability is required.

Properties

IUPAC Name

tributyl(3,3-diethoxyprop-1-ynyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11O2.3C4H9.Sn/c1-4-7(8-5-2)9-6-3;3*1-3-4-2;/h7H,5-6H2,2-3H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBPGTOGEUMAPOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C#CC(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H38O2Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50509331
Record name Tributyl(3,3-diethoxyprop-1-yn-1-yl)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50509331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81535-78-6
Record name Tributyl(3,3-diethoxyprop-1-yn-1-yl)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50509331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tributyl(3,3-diethoxyprop-1-yn-1-yl)stannane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tributyl(3,3-diethoxyprop-1-YN-1-YL)stannane
Reactant of Route 2
Reactant of Route 2
Tributyl(3,3-diethoxyprop-1-YN-1-YL)stannane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.